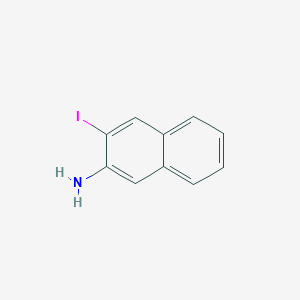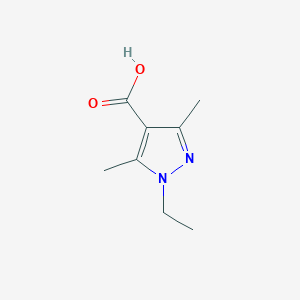
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, also known as (R)-2-amino-3-(2,6-dimethylphenyl)propionic acid or (R)-2-amino-3-(2,6-xylyl)propanoic acid, is an amino acid analog that has been studied for its potential therapeutic applications in various fields of research.
Wirkmechanismus
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is an analog of L-leucine and acts as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic transmission. This mechanism of action is thought to underlie the neuroprotective and anticonvulsant effects of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has a number of biochemical and physiological effects. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the hippocampus and to decrease the release of glutamate, an excitatory neurotransmitter, in the striatum. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to reduce the levels of oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its high selectivity for mGluR4. This allows for the specific activation of this receptor subtype without affecting other receptors in the brain. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. One limitation of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid. One area of interest is the development of more potent and selective analogs of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid that could be used as therapeutic agents. Another area of research is the investigation of the role of mGluR4 in various neurological disorders and the potential therapeutic applications of mGluR4 agonists. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid could be used as a tool for studying the function of mGluR4 and other glutamate receptors in the central nervous system.
Synthesemethoden
The synthesis of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid involves the reaction of L-leucine with 2,6-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then separated and purified using various chromatographic techniques. This method has been optimized to yield high purity and high yield of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as a treatment for chronic pain and epilepsy. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been investigated for its potential as a tool for studying the function of glutamate receptors in the central nervous system.
Eigenschaften
CAS-Nummer |
128502-64-7 |
|---|---|
Produktname |
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
VEQOZHOWFAVBOO-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)N |
SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N |
Synonyme |
(R)-2-AMino-3-(2,6-diMethylphenyl)propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



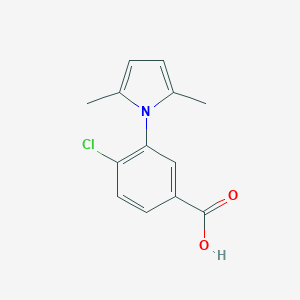
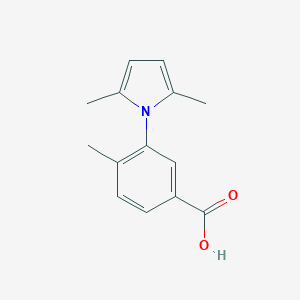

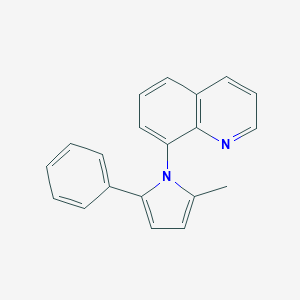
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
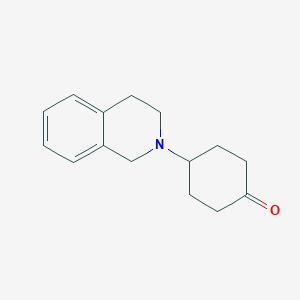
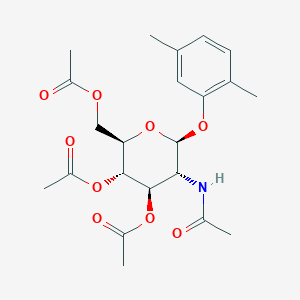
![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
